4-Methoxybenzenesulfonamide
Overview
Description
4-Methoxybenzenesulfonamide, also known as p-methoxybenzenesulfonamide, is an aromatic sulfonamide. It is characterized by the presence of a methoxy group attached to the benzene ring and a sulfonamide group. This compound is widely used in various chemical reactions and has significant applications in scientific research .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzenesulfonamide can undergo polyaddition with vinyloxiranes in the presence of a palladium catalyst . This suggests that it may interact with various enzymes and proteins during this process, although specific interactions have not been detailed in the literature.
Cellular Effects
These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
It is known that zinc-containing metalloenzyme carbonic anhydrase (CA) binds primary sulfonamides with extremely high affinity by forming a coordination bond between the negatively charged amino group and the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known to be a crystalline powder or solid with a melting point of 111-115 °C (lit.) .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. The use of animal models is crucial in biomedical research for studying drug dosage effects .
Metabolic Pathways
Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Subcellular Localization
The subcellular localization of a compound can provide valuable insights into its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzenesulfonamide can be synthesized through the reaction of 4-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding sulfone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of novel compounds and as a reagent in organic synthesis.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds, including HIV protease inhibitors.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in the context of HIV protease inhibitors, it acts as a ligand that binds to the active site of the enzyme, inhibiting its activity. This binding prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
- Benzenesulfonamide
- 4-Nitrobenzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Bromobenzenesulfonamide
- p-Toluenesulfonamide
Comparison: 4-Methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties. Compared to benzenesulfonamide, it has enhanced reactivity in certain substitution reactions. The methoxy group also influences its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQEZBRFPAFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150200 | |
Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-26-6 | |
Record name | 4-Methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Methoxybenzenesulfonamide and its derivatives have been studied for their interactions with various targets. One prominent target is tubulin. Studies have shown that certain derivatives, like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), bind to the colchicine binding site of tubulin. [, ] This binding inhibits tubulin polymerization, a process crucial for microtubule formation. [, , ] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately apoptosis, making these compounds potential anticancer agents. [, , , ] Notably, E7010 has shown consistent growth-inhibitory activities against a panel of human tumor cell lines. []
ANone:
- IR: Strong absorptions for the sulfonyl group (S=O) around 1300-1100 cm-1 and the amine group (N-H) around 3300-3500 cm-1. [, ]
- 1H-NMR: Signals for aromatic protons, methoxy group protons, and the sulfonamide proton. [, ]
- 13C-NMR: Signals corresponding to all carbons in the molecule, with distinct peaks for the aromatic carbons, methoxy carbon, and sulfonyl carbon. [, ]
A: The provided research focuses primarily on the biological activity of this compound derivatives, particularly their antitumor properties. [, , , , ] Information on their catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is limited. Further research is needed to explore these aspects.
A: Computational methods, including molecular docking and QSAR studies, have been employed to understand the interactions of this compound derivatives with their targets and predict their activity. [, , ] For instance, molecular docking studies have revealed the binding modes of these derivatives within the colchicine binding site of tubulin. [, ] Additionally, QSAR models, like the receptor-independent (RI) four-dimensional (4D) quantitative structure-activity relationships (QSAR) formalism, have been developed to relate the structure of these compounds to their inhibitory activity against specific targets, such as MMP-9. [] These computational approaches contribute to a better understanding of structure-activity relationships and aid in designing more potent and selective inhibitors.
A: Structural modifications significantly influence the biological activity of this compound derivatives. For example, changing the position of a chlorine substituent on the indole scaffold of certain derivatives impacts their binding thermodynamics with tubulin. [] Furthermore, replacing hydroxyl groups with methoxy groups in gallic acid analogs enhanced their antioxidant capacity and oral permeability. [] These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects. [, , , , , ]
A: While information on specific formulation strategies for these compounds is limited in the provided research, some studies suggest the use of specific crystalline forms to improve solubility and bioavailability. For example, crystalline form 2 of N-((2Z)-2-((4-hydroxyphenyl)imino)-1,2-dihydro-3-pyridinyl)-4-methoxybenzenesulfonamide has been explored for its potential in pharmaceutical compositions and treatment methods. []
ANone: The provided research primarily focuses on the synthesis, structural characterization, and preliminary biological evaluation of this compound derivatives. Information related to these specific questions is not extensively covered in the provided research papers. Further investigations are required to address these aspects fully.
A: While specific historical milestones aren't explicitly mentioned in the provided research, the development of E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) represents a significant advancement in the field. [, , ] Its identification as a potent antitumor agent targeting tubulin polymerization has sparked significant research interest in this class of compounds. [, , ] Furthermore, the discovery of other derivatives, such as E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), with different mechanisms of action has further broadened the therapeutic potential of this compound derivatives. [] These discoveries have paved the way for continued exploration and development of these compounds as potential anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.